molecular formula C15H12N2O3 B180010 Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate CAS No. 18060-61-2

Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B180010
CAS No.: 18060-61-2
M. Wt: 268.27 g/mol
InChI Key: KJWCKDUAUSMBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure, which includes a cyano group, an oxo group, and a phenyl group, contributes to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate aromatic aldehydes under basic conditions. One common method involves the use of piperidine as a catalyst in ethanol, where the reaction mixture is refluxed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate is unique due to its combination of functional groups, which contribute to its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-13(10-6-4-3-5-7-10)17-14(18)12(11)9-16/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCKDUAUSMBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.